2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-21-15-7-5-6-8-17(15)25-16-10-9-13(11-14(16)19(21)23)20-18(22)12-24-4-2/h5-11H,3-4,12H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGGTQAQVKOIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that the compound has potential biological activity and is widely used in the synthesis of natural products, drug molecules, and organic functional materials.
Biological Activity
2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound characterized by a dibenzo[b,f][1,4]oxazepine core. This structure is notable for its potential biological activity and therapeutic applications in medicinal chemistry and pharmacology. The compound's unique features may influence its interaction with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 340.4 g/mol. Its structure includes an ethoxy group and an acetamide moiety attached to the dibenzo[b,f][1,4]oxazepine framework, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 922108-19-8 |
The mechanism of action for this compound involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. This interaction can modulate cellular signaling pathways, potentially leading to therapeutic effects in various conditions.
Biological Activity
Research indicates that compounds with a dibenzo[b,f][1,4]oxazepine core exhibit a range of biological activities, including:
Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of tumor cell proliferation or induction of apoptosis in cancer cells.
Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Neuropharmacological Effects: Given its structure, it may interact with neurotransmitter systems, possibly influencing mood disorders or neurodegenerative conditions.
Case Studies and Research Findings
- Anticancer Studies: In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, derivatives of the dibenzo[b,f][1,4]oxazepine core have demonstrated significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549) .
- Anti-inflammatory Activity: A study investigating the anti-inflammatory effects of similar oxazepine derivatives reported a reduction in pro-inflammatory cytokines in animal models of inflammation .
- Neuropharmacological Research: Research on oxazepine derivatives has indicated potential benefits in models of anxiety and depression, suggesting that these compounds may act as modulators of serotonin or dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
